Cyclohexyl hexanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53960. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNOERNOMHQUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211474 | |

| Record name | Cyclohexyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6243-10-3 | |

| Record name | Cyclohexyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6243-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006243103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6243-10-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3B77J8GNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

cyclohexyl hexanoate chemical properties and structure

An In-depth Technical Guide to Cyclohexyl Hexanoate

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound (CAS No. 6243-10-3) is an ester formed from the condensation of cyclohexanol and hexanoic acid.[1] It is typically a colorless to pale yellow liquid characterized by a fruity odor, which has led to its use in the fragrance and flavoring industries.[1] Structurally, it consists of a cyclohexyl group attached to the oxygen of the carboxylate group of hexanoate. Its non-polar nature dictates its solubility primarily in organic solvents with limited aqueous solubility.[1][2]

Chemical Structure

The chemical structure of this compound is fundamental to its physical and chemical properties. The ester linkage is susceptible to hydrolysis under acidic or basic conditions.[1]

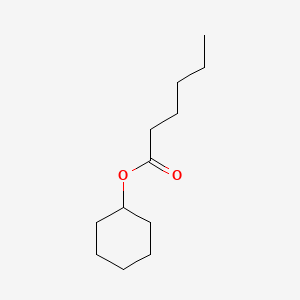

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Synonyms | Cyclohexyl caproate, Hexanoic acid, cyclohexyl ester[1][2][3][4] |

| CAS Number | 6243-10-3[1][2][3] |

| Molecular Formula | C12H22O2[1][2][3][4] |

| SMILES | CCCCCC(=O)OC1CCCCC1[2][3] |

| InChI | InChI=1S/C12H22O2/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h11H,2-10H2,1H3[3] |

| InChIKey | DTNOERNOMHQUCN-UHFFFAOYSA-N[3][4] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 198.30 g/mol [2][3] |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Fruity, pineapple, sweet, apple[2] |

| Boiling Point | 258 °C (estimated)[2], 267.8 °C at 760 mmHg[4] |

| Density | 0.995 g/cm³[4] |

| Flash Point | 99.9 °C[4] |

| Vapor Pressure | 0.0129 hPa @ 20°C (estimated), 0.0213 hPa @ 25°C (estimated)[2] |

| Refractive Index | 1.446[5] |

| XLogP3-AA | 3.8[2][3] |

Table 3: Solubility Data

| Solvent | Solubility (g/L) at 25°C |

| Water | 0.15[2] |

| Ethanol | 3425.38[2] |

| Methanol | 3052.65[2] |

| Isopropanol | 2911.67[2] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound from cyclohexanol and hexanoic acid using an acid catalyst.

Materials:

-

Cyclohexanol

-

Hexanoic acid

-

Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Organic solvent (e.g., diethyl ether, ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Drying tube

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanol (1.0 equivalent), hexanoic acid (1.2 equivalents), and a catalytic amount of a strong acid (e.g., 5 mol% sulfuric acid).

-

Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography to yield the pure ester.

Caption: Experimental workflow for the synthesis of this compound.

Hydrolysis of this compound

This protocol outlines the acid-catalyzed hydrolysis of this compound back to its constituent alcohol and carboxylic acid.[6]

Materials:

-

This compound

-

Strong acid catalyst (e.g., sulfuric acid, hydrochloric acid)

-

Water

-

Organic solvent (e.g., diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask fitted with a reflux condenser, add this compound (1 equivalent) and a large excess of water (10-20 equivalents).[6]

-

Carefully add a catalytic amount of a strong acid (e.g., 10 mol% H₂SO₄).[6]

-

Heat the mixture to reflux with stirring for several hours, monitoring the reaction by TLC or GC.[6]

-

After completion, cool the mixture to room temperature and extract the products with an organic solvent.[6]

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain cyclohexanol and hexanoic acid.[6]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 4: Spectroscopic Data Summary

| Technique | Key Features |

| ¹H NMR | Spectral data available from sources such as NIST.[3] |

| ¹³C NMR | Spectral data available from sources such as SpectraBase.[7] |

| IR Spectroscopy | Data available from NIST and SpectraBase, showing characteristic ester C=O and C-O stretching frequencies.[3][8][9] |

| Mass Spectrometry (GC-MS) | Electron ionization mass spectra are available, with characteristic fragmentation patterns.[3][10] |

Safety and Handling

This compound is considered air-sensitive.[11][12] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses.[12] It is important to avoid contact with skin and eyes, as well as inhalation or ingestion.[11][12] For detailed safety information, refer to the Safety Data Sheet (SDS).[11][12]

Conclusion

This compound is a well-characterized ester with established physical and chemical properties. Its synthesis is straightforward via Fischer esterification, and its structure can be confirmed using standard spectroscopic techniques. While its primary application is in the fragrance industry, a thorough understanding of its properties and synthesis is valuable for chemists in various fields.

References

- 1. CAS 6243-10-3: this compound | CymitQuimica [cymitquimica.com]

- 2. scent.vn [scent.vn]

- 3. This compound | C12H22O2 | CID 80388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 5. This compound [stenutz.eu]

- 6. benchchem.com [benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Hexanoic acid, cyclohexyl ester [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Hexanoic acid, cyclohexyl ester [webbook.nist.gov]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Characteristics of Cyclohexyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl hexanoate (CAS No. 6243-10-3) is an ester recognized for its characteristic fruity aroma.[1] This technical guide provides a comprehensive overview of its core physical properties, offering valuable data for its application in research, particularly in the fields of flavor, fragrance, and materials science. This document outlines key quantitative data, details the experimental protocols for their determination, and illustrates the interrelation of these physical characteristics.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These parameters are fundamental to understanding the behavior of the compound under various experimental conditions.

| Property | Value | Unit |

| Molecular Formula | C12H22O2 | - |

| Molecular Weight | 198.3 | g/mol |

| Appearance | Clear, colorless liquid | - |

| Odor | Fruity, pineapple | - |

| Density | 0.9263 - 0.995 | g/cm³ |

| Boiling Point | 125 (at 7 Torr) | °C |

| Boiling Point (estimated) | 258 - 267.8 (at 760 mmHg) | °C |

| Flash Point | 99.9 - 112.2 | °C |

| Refractive Index | 1.4445 - 1.4475 (at 20°C) | - |

| Solubility in Water | 0.15 | g/L |

| Solubility in Ethanol | 3425.38 | g/L |

| logP (Octanol/Water Partition Coefficient) (estimated) | 3.8 - 4.286 | - |

Note: The range in some values reflects data from multiple sources.[2][3][4][5][6]

Interrelation of Physical Properties

The physical properties of a chemical compound are intrinsically linked. The following diagram illustrates the logical relationships between the fundamental molecular structure and the macroscopic physical characteristics of this compound.

Experimental Protocols

The following section details the standard methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or a digital density meter.

-

Pycnometer Method:

-

The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded.

-

It is then filled with distilled water of a known temperature, and the weight is recorded. This allows for the calculation of the pycnometer's volume.

-

The pycnometer is emptied, dried, and filled with this compound at the same temperature.

-

The weight of the filled pycnometer is recorded.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

-

Digital Density Meter:

-

The instrument is calibrated using dry air and distilled water.

-

A sample of this compound is injected into the measuring cell.

-

The instrument measures the oscillation frequency of a U-shaped tube containing the sample, which is directly related to the density. The result is displayed digitally.

-

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Distillation Method:

-

A small volume of this compound is placed in a distillation flask with a few boiling chips.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the condenser.

-

The flask is gently heated.

-

The temperature is recorded when the liquid is boiling, and a stable temperature is observed on the thermometer as the vapor condenses. This stable temperature is the boiling point at the recorded atmospheric pressure.

-

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters the substance. It is a characteristic property of a substance and is measured using a refractometer.

-

Using an Abbe Refractometer:

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or isopropanol) and allowed to dry.

-

A few drops of this compound are placed on the surface of the prism.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

Determination of Solubility

Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a homogeneous solution.

-

Qualitative Determination:

-

A small, measured amount of this compound is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol).

-

The mixture is agitated vigorously.

-

The solution is observed for any signs of undissolved solute (e.g., cloudiness, separate layers). The substance is classified as soluble, partially soluble, or insoluble.

-

-

Quantitative Determination:

-

A saturated solution of this compound in the solvent is prepared at a specific temperature by adding an excess of the ester to the solvent and stirring until equilibrium is reached.

-

A known volume of the clear, saturated solution is carefully removed, avoiding any undissolved solute.

-

The solvent is evaporated from the sample, and the mass of the remaining this compound is determined.

-

The solubility is then calculated and expressed in grams per liter (g/L) or other appropriate units.

-

Conclusion

This technical guide provides essential physical data and standardized experimental protocols for this compound. The information presented is critical for professionals in research and development, enabling a deeper understanding of the compound's behavior and facilitating its effective application in various scientific and industrial contexts. The provided data and methodologies serve as a valuable resource for ensuring accuracy and reproducibility in experimental work involving this compound.

References

- 1. CAS 6243-10-3: this compound | CymitQuimica [cymitquimica.com]

- 2. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 3. scent.vn [scent.vn]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound | 6243-10-3 [amp.chemicalbook.com]

- 6. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

An In-depth Technical Guide to the Synthesis of Cyclohexyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclohexyl hexanoate from cyclohexanol and hexanoic acid. The primary method detailed is the Fischer-Speier esterification, a cornerstone of organic synthesis for the formation of esters. This document includes a detailed experimental protocol, tabulated quantitative data for the involved substances, safety information, and visualizations of the reaction pathway and experimental workflow to aid in laboratory application.

Introduction

This compound is an ester with applications in the fragrance and flavor industries, and its synthesis serves as a fundamental example of esterification. The Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is reversible and proceeds by the nucleophilic attack of the alcohol on the protonated carbonyl group of the carboxylic acid. To drive the equilibrium towards the product, an excess of one reactant (typically the less expensive one) is used, or a method is employed to remove the water formed during the reaction, such as azeotropic distillation with a Dean-Stark apparatus.

Physicochemical Data

A summary of the physical and chemical properties of the reactants and the product is provided in Table 1. This data is essential for the safe handling of the chemicals and for the purification of the final product.

Table 1: Physicochemical Properties of Reactants and Product

| Property | Cyclohexanol | Hexanoic Acid | This compound |

| Molecular Formula | C₆H₁₂O | C₆H₁₂O₂ | C₁₂H₂₂O₂ |

| Molar Mass | 100.16 g/mol | 116.16 g/mol | 198.30 g/mol |

| Appearance | Colorless, viscous liquid or solid | Oily, colorless liquid | Colorless liquid |

| Density | 0.962 g/cm³ | 0.927 g/cm³ | 0.9263 g/cm³[1][2] |

| Boiling Point | 161.5 °C | 205 °C | 125 °C @ 7 Torr[1][2] |

| Melting Point | 25.93 °C | -3.4 °C | N/A |

| Solubility in Water | 3.6 g/100 mL (20 °C) | 1.082 g/100 mL (20 °C) | Practically insoluble[1] |

| CAS Number | 108-93-0[3] | 142-62-1 | 6243-10-3[1][2] |

Reaction Scheme and Mechanism

The overall reaction for the synthesis of this compound is presented below:

Caption: Overall reaction for the synthesis of this compound.

The reaction proceeds via a six-step mechanism, characteristic of Fischer esterification, which involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water to form the ester.

Experimental Protocol

This section provides a detailed, representative methodology for the synthesis of this compound.

Materials and Equipment

-

Cyclohexanol

-

Hexanoic acid

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (optional, for azeotropic removal of water)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional)

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Reaction Setup and Procedure

The following workflow outlines the key steps in the synthesis and purification process.

Caption: Experimental workflow for this compound synthesis.

Detailed Steps:

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, combine cyclohexanol (e.g., 0.2 mol) and hexanoic acid (e.g., 0.2 mol).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 ml) or p-toluenesulfonic acid (e.g., 1.0 g) to the mixture.[4]

-

Reaction:

-

Method A (Direct Reflux): Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. To drive the reaction to completion, an excess of one of the reactants can be used.

-

Method B (Azeotropic Removal of Water): Add toluene (e.g., 200 ml) to the reaction mixture.[4] Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The water produced will be collected in the Dean-Stark trap.

-

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. A typical reaction time is several hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

If a solvent was used, dilute the mixture further with an organic solvent like diethyl ether or ethyl acetate. If no solvent was used, add an organic solvent.

-

Transfer the mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 75 ml) to neutralize the acid catalyst.[4]

-

Wash the organic layer with a saturated solution of sodium chloride (brine) (2 x 50 ml).[4]

-

-

Drying and Solvent Removal:

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

-

Purification: The crude this compound can be purified by vacuum distillation.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Data |

| IR Spectroscopy | A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the ester. Absence of a broad O-H stretch from the carboxylic acid starting material. The NIST WebBook provides a reference IR spectrum.[5] |

| ¹H NMR | Signals corresponding to the cyclohexyl and hexanoyl protons. The proton on the carbon bearing the ester oxygen in the cyclohexyl ring will be shifted downfield. |

| ¹³C NMR | A signal for the carbonyl carbon of the ester around 170-180 ppm. Signals for the carbons of the cyclohexyl and hexanoyl groups. SpectraBase provides reference NMR spectra.[6] |

| Mass Spectrometry | The mass spectrum (electron ionization) is available in the NIST WebBook, showing characteristic fragmentation patterns.[5] |

Safety Precautions

It is crucial to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

Cyclohexanol: Harmful if swallowed, in contact with skin, or if inhaled.[7] Causes skin and serious eye irritation.[7] May cause respiratory irritation.[7]

-

Hexanoic Acid: Causes severe skin burns and eye damage.[4][8][9]

-

Sulfuric Acid: Causes severe skin burns and eye damage.[5][10][11] May be corrosive to metals.[10][11]

-

p-Toluenesulfonic Acid: Causes skin and eye irritation.[12][13] May cause respiratory irritation.[12]

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle concentrated acids with extreme care and add them to the reaction mixture slowly.

Conclusion

The synthesis of this compound via Fischer-Speier esterification is a robust and well-established method. By carefully controlling the reaction conditions, particularly the removal of water, a good yield of the desired ester can be achieved. The purification and characterization techniques outlined in this guide are essential for obtaining a pure product and confirming its identity. Adherence to safety protocols is paramount throughout the experimental process.

References

- 1. carlroth.com [carlroth.com]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. chemos.de [chemos.de]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. Hexanoic acid CAS 142-62-1 | 800198 [merckmillipore.com]

- 10. health.state.mn.us [health.state.mn.us]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Cyclohexyl Hexanoate (CAS 6243-10-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

This technical guide provides a detailed overview of Cyclohexyl Hexanoate (CAS 6243-10-3), an ester of cyclohexanol and hexanoic acid. While primarily utilized as a fragrance and flavoring agent, a thorough understanding of its physicochemical properties and potential hazards is crucial for its safe handling and application in various research and development settings. This document consolidates available data on its properties, outlines potential hazards based on current regulatory information and analog data, and provides standardized experimental protocols for its analysis. The information is intended to support researchers, scientists, and professionals in drug development in their work with this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[1] Its properties are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 6243-10-3 | [1][2][3][4][5] |

| IUPAC Name | This compound | [2] |

| Synonyms | Cyclohexyl caproate, Hexanoic acid, cyclohexyl ester | [1][3][4] |

| Molecular Formula | C₁₂H₂₂O₂ | [1][2][3][5] |

| Molecular Weight | 198.30 g/mol | [2][3][5] |

| InChI Key | DTNOERNOMHQUCN-UHFFFAOYSA-N | [1] |

| SMILES | CCCCCC(=O)OC1CCCCC1 | [2][3] |

Table 2: Physicochemical Properties

| Property | Value | Experimental Conditions | Source(s) |

| Boiling Point | 248 - 249 °C | at 760.00 mm Hg | [6] |

| 89 - 91 °C | at 2.50 mm Hg | [6] | |

| Flash Point | 95.56 °C | TCC | [6] |

| Vapor Pressure | 0.024000 mmHg | at 25.00 °C (estimated) | [6] |

| Refractive Index | 1.44650 | at 17.00 °C | [6] |

| Water Solubility | 5.19 mg/L | at 25 °C (estimated) | [6] |

| logP (o/w) | 4.286 | (estimated) | [6] |

| Appearance | Colorless to pale yellow liquid | [1][6] | |

| Odor | Fruity, pineapple | [6] |

Hazards and Toxicological Information

The toxicological properties of this compound have not been fully investigated. Safety Data Sheets (SDS) from various suppliers indicate that it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). However, as with any chemical, it should be handled with care, and appropriate personal protective equipment should be used.

In the absence of specific toxicological data for this compound, the safety assessment often relies on data from structurally related compounds (analogs) and the Threshold of Toxicological Concern (TCC). This approach is common for fragrance ingredients. For instance, the Research Institute for Fragrance Materials (RIFM) assesses the safety of many fragrance ingredients, and their assessments for similar esters can provide an indication of potential hazards.

Based on the available SDS and general chemical safety principles, the following potential hazards should be considered:

-

Skin Contact: Prolonged or repeated contact may cause mild skin irritation.

-

Eye Contact: May cause eye irritation.

-

Inhalation: Inhalation of high concentrations of vapor may cause respiratory tract irritation.

-

Ingestion: The toxicological effects of ingestion are not well-documented.

It is recommended to handle this compound in a well-ventilated area and to wear protective gloves and safety glasses.

Experimental Protocols

Detailed experimental studies specifically on this compound are not widely available in the public domain. However, this section provides detailed methodologies for key experiments that are typically conducted to determine the properties and hazards of such a chemical, based on standard OECD guidelines and examples from similar compounds.

Synthesis of this compound

A common method for the synthesis of esters like this compound is the Fischer esterification of the corresponding carboxylic acid (hexanoic acid) and alcohol (cyclohexanol) in the presence of an acid catalyst.

Materials:

-

Hexanoic acid

-

Cyclohexanol

-

Sulfuric acid (concentrated, as catalyst)

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine equimolar amounts of hexanoic acid and cyclohexanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by distillation under reduced pressure.

Hydrolysis of this compound

The hydrolysis of this compound can be catalyzed by either an acid or a base to yield cyclohexanol and hexanoic acid (or its salt).

Acid-Catalyzed Hydrolysis (Reversible):

This is the reverse of the Fischer esterification.

Materials:

-

This compound

-

Water

-

Strong acid catalyst (e.g., H₂SO₄ or HCl)

-

Organic solvent (e.g., diethyl ether)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine this compound with an excess of water.

-

Add a catalytic amount of a strong acid.

-

Heat the mixture to reflux with stirring for several hours.

-

Monitor the reaction by TLC or GC.

-

After completion, cool the mixture and extract with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to obtain the products.

Base-Catalyzed Hydrolysis (Saponification - Irreversible):

This reaction goes to completion.

Materials:

-

This compound

-

Strong base (e.g., NaOH or KOH)

-

Ethanol (or a mixture of ethanol and water)

-

Strong acid (for workup, e.g., HCl)

-

Organic solvent (e.g., diethyl ether)

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add a stoichiometric amount of a strong base dissolved in water.

-

Heat the mixture to reflux with stirring until the reaction is complete.

-

Cool the mixture and acidify with a strong acid to protonate the carboxylate salt.

-

Extract the products with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer, filter, and remove the solvent to isolate cyclohexanol and hexanoic acid.

Standardized Test Methodologies

The following are summaries of standard OECD guidelines for testing the physicochemical and toxicological properties of chemicals.

-

Boiling Point (OECD 103): This guideline describes several methods, including ebulliometer, dynamic, and distillation methods, to determine the temperature at which the vapor pressure of the liquid equals atmospheric pressure.[2][7][8][9][10]

-

Vapor Pressure (OECD 104): This guideline details methods such as the dynamic, static, and isoteniscope methods to determine the saturation pressure of a substance at various temperatures.[11][12][13][14][15]

-

Water Solubility (OECD 105): The column elution method or the flask method is used to determine the saturation mass concentration of a substance in water at a given temperature.[16][17][18][19][20]

-

Flash Point (EU A.9): A flash point tester with a continuously closed cup (equivalent to the Pensky-Martens method) is used to determine the lowest temperature at which the vapors of the substance will ignite.[21]

-

Acute Oral Toxicity (OECD 420, 423, 425): These guidelines describe procedures for determining the acute oral toxicity of a substance. The Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), and Up-and-Down Procedure (OECD 425) are designed to estimate the LD50 value with fewer animals than traditional methods.[6][22][23][24][25]

-

Acute Dermal Irritation/Corrosion (OECD 404): This test involves applying the substance to the skin of an animal (typically a rabbit) and observing for skin reactions such as erythema and edema over a period of time.[26]

-

In Vitro Skin Irritation (OECD 439): This guideline describes an in vitro method using reconstructed human epidermis (RhE) models to assess the skin irritation potential of a substance, reducing the need for animal testing.[5][27][28][29]

-

Acute Eye Irritation/Corrosion (OECD 405): This guideline details the procedure for applying a test substance to the eye of an animal to assess its potential to cause irritation or corrosion.[1][3][4][30]

Conclusion

This compound (CAS 6243-10-3) is a compound with well-characterized physicochemical properties, primarily used in the fragrance and flavor industries. While it is not currently classified as a hazardous substance, comprehensive toxicological data is lacking. Researchers and professionals working with this compound should adhere to standard laboratory safety practices. The experimental protocols and standardized methodologies provided in this guide offer a framework for the further investigation and safe handling of this compound. As with all chemicals, a thorough review of the most current Safety Data Sheet is recommended before use.

References

- 1. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com.sg]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ecetoc.org [ecetoc.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. oecd.org [oecd.org]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 12. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 13. oecd.org [oecd.org]

- 14. consilab.de [consilab.de]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 19. filab.fr [filab.fr]

- 20. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 21. EU A.9: Flashpoint | ibacon GmbH [ibacon.com]

- 22. researchgate.net [researchgate.net]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. umwelt-online.de [umwelt-online.de]

- 25. m.youtube.com [m.youtube.com]

- 26. nucro-technics.com [nucro-technics.com]

- 27. senzagen.com [senzagen.com]

- 28. dermatest.com [dermatest.com]

- 29. thepsci.eu [thepsci.eu]

- 30. nucro-technics.com [nucro-technics.com]

An In-depth Technical Guide to the Solubility of Cyclohexyl Hexanoate in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl hexanoate (CAS 6243-10-3) is an ester of cyclohexanol and hexanoic acid, presenting as a colorless to pale yellow liquid with a characteristic fruity aroma.[1][2] Its molecular structure, featuring a non-polar cyclohexyl ring and a hexanoyl chain, renders it relatively non-polar. This characteristic governs its solubility profile, making it generally soluble in organic solvents while having limited solubility in water.[1][2] Understanding the solubility of this compound is crucial for its application in various fields, including as a flavoring agent, in fragrance formulations, and potentially as a solvent or plasticizer in industrial and pharmaceutical applications.[1][2]

This technical guide provides a comprehensive overview of the solubility of this compound in a wide range of organic solvents. It includes quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow to aid researchers in their scientific endeavors.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in various organic solvents at 25°C. The data is presented to facilitate easy comparison for solvent selection in research and development.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Acetone | 25 | 5094.19[1] |

| Acetonitrile | 25 | 3272.87[1] |

| Acetic Acid | 25 | 2255.22[1] |

| n-Butanol | 25 | 2506.03[1] |

| sec-Butanol | 25 | 2341.01[1] |

| iso-Butanol | 25 | 2122.26[1] |

| 2-Butanone | 25 | 3212.47[1] |

| n-Butyl Acetate | 25 | 3434.73[1] |

| Chloroform | 25 | 8708.84[1] |

| Cyclohexane | 25 | 1284.66[1] |

| Dichloromethane | 25 | Not specified |

| 1,4-Dioxane | 25 | 3666.21[1] |

| Dimethylformamide (DMF) | 25 | 3338.14[1] |

| Dimethyl Sulfoxide (DMSO) | 25 | 3400.58[1] |

| Ethanol | 25 | 3425.38[1] |

| Ethyl Acetate | 25 | 3769.24[1] |

| Ethylene Glycol | 25 | 199.29[1] |

| n-Hexane | 25 | 674.87[1] |

| Methanol | 25 | 3052.65[1] |

| Methyl Acetate | 25 | 2378.44[1] |

| N-Methyl-2-pyrrolidone (NMP) | 25 | 2645.7[1] |

| n-Octanol | 25 | 846.83[1] |

| n-Pentanol | 25 | 1521.81[1] |

| n-Propanol | 25 | 2619.15[1] |

| iso-Propanol | 25 | 2911.67[1] |

| n-Propyl Acetate | 25 | 2178.51[1] |

| Tetrahydrofuran (THF) | 25 | 5400.74[1] |

| Toluene | 25 | 1604.16[1] |

| Water | 25 | 0.15[1] |

Experimental Protocol for Solubility Determination

While the specific experimental methods used to generate the data in the table above are not detailed in the available literature, a generalized and robust protocol for determining the equilibrium solubility of an ester like this compound is presented below. This method is based on the widely accepted shake-flask technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a suitable detector (e.g., UV-Vis or Refractive Index).

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in the chosen solvent.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations expected for the solubility measurement.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours). The solution should be saturated, with excess solute remaining undissolved.

-

-

Sample Collection and Preparation for Analysis:

-

After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for at least 2 hours to permit the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, labeled vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration of this compound into the analytical range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted sample and the calibration standards using a validated analytical method, such as GC-FID or HPLC.

-

Construct a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its instrument response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the final solubility in the desired units (e.g., g/L or mg/mL).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Summary

This technical guide has provided a detailed overview of the solubility of this compound in a variety of organic solvents. The quantitative data presented in a structured format allows for rapid assessment and comparison, which is invaluable for formulation development and experimental design. The generalized experimental protocol offers a robust framework for researchers to determine solubility parameters in their own laboratories. The accompanying workflow diagram provides a clear, visual guide to the experimental process. While the provided solubility data is extensive, it is important to note that solubility can be influenced by minor variations in experimental conditions, such as temperature and purity of the components. Therefore, for critical applications, experimental verification is always recommended.

References

spectroscopic data for cyclohexyl hexanoate (NMR, IR, Mass Spec)

This technical guide provides a comprehensive overview of the spectroscopic data for cyclohexyl hexanoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided for each analytical technique, and all quantitative data is summarized in structured tables for clarity and ease of comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (C₁₂H₂₂O₂).

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Terminal Methyl (-CH₃) | 0.84 - 0.92 | Triplet |

| Methylene Chain (-(CH₂)n-) | 1.22 - 1.42 | Multiplet |

| β-Methylene to Carbonyl (-CH₂-CH₂-COOR) | 1.56 - 1.68 | Multiplet |

| α-Methylene to Carbonyl (-CH₂-COOR) | 2.29 - 2.30 | Triplet |

| Cyclohexyl Protons | 1.2 - 1.9 | Multiplet |

| Cyclohexyl Proton (-O-CH-) | ~4.7 | Multiplet |

Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.[1]

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| C=O (Carbonyl) | ~173 |

| -O-CH (Cyclohexyl) | ~72 |

| -CH₂-COO (α-Carbon) | ~34 |

| Cyclohexyl Carbons | 23 - 32 |

| Alkyl Chain Carbons | 13 - 31 |

Note: The specific shifts for the alkyl and cyclohexyl carbons can overlap. DEPT or 2D NMR techniques are useful for definitive assignment.[1]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ester) | 1750 - 1735 | Strong, Sharp |

| C-O Stretch | 1300 - 1000 | Strong |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |

The presence of a strong, sharp peak around 1735-1750 cm⁻¹ is highly characteristic of the ester functional group.[2][3][4]

Mass Spectrometry (MS) Data

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Interpretation | Relative Abundance |

|---|---|---|

| 198 | [M]⁺ (Molecular Ion) | Low to absent |

| 117 | [C₆H₁₁O₂]⁺ | High |

| 99 | [C₅H₉O₂]⁺ or [C₆H₁₁O]⁺ | High |

| 82 | [C₆H₁₀]⁺ (Cyclohexene) | High |

| 67 | [C₅H₇]⁺ | Moderate |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Moderate to High |

The fragmentation pattern is characteristic of esters, often involving McLafferty rearrangement and cleavage alpha to the carbonyl group.[5][6] The molecular ion peak at m/z 198 may be weak or absent in electron ionization (EI) mass spectra.[6]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the acquisition of ¹H and ¹³C NMR spectra.

2.1.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-20 mg of the this compound sample.

-

Solvent Addition: Dissolve the sample in approximately 0.7-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[7] High-purity solvent is essential to prevent extraneous signals.[1]

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. A small plug of glass wool may be used to filter any particulate matter.[1]

-

Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2.1.2. Data Acquisition

-

Instrumentation: The spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[5][8]

-

¹H NMR: A standard single-pulse experiment is used for ¹H NMR acquisition. Key parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: For ¹³C NMR, a larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.[1] Proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.[1]

-

Processing: The acquired Free Induction Decay (FID) is processed by applying Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is suitable for analyzing liquid ester samples.

2.2.1. Sample Preparation (Neat Liquid)

-

Materials: Clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates are required.[2]

-

Application: Place 1-2 drops of the neat this compound liquid onto the surface of one salt plate.[9]

-

Assembly: Carefully place the second salt plate on top, spreading the liquid to form a thin, uniform film between the plates. Ensure no air bubbles are trapped.[2]

-

Mounting: Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.[2]

2.2.2. Data Acquisition

-

Background Spectrum: First, acquire a background spectrum of the empty spectrometer. This step accounts for atmospheric CO₂ and water vapor, as well as any signals from the salt plates.[2]

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final IR spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[2]

Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining an electron ionization (EI) mass spectrum, often coupled with Gas Chromatography (GC-MS).

2.3.1. Sample Preparation

-

Dilution: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[10]

-

Further Dilution: Take an aliquot (e.g., 100 µL) of this solution and dilute it further with methanol, acetonitrile, or water to a final concentration in the range of 10-100 µg/mL.[10]

-

Filtration: If any precipitate is present, the solution must be filtered to prevent blockages in the instrument.[10]

-

Vial Transfer: Place the final solution in a standard 2 mL mass spectrometry vial with a screw cap.[10]

2.3.2. Data Acquisition (GC-MS)

-

Injection: The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interactions with the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, and the instrument's software generates a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. This compound | C12H22O2 | CID 80388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GCMS Section 6.14 [people.whitman.edu]

- 7. ekwan.github.io [ekwan.github.io]

- 8. rsc.org [rsc.org]

- 9. webassign.net [webassign.net]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide on the Thermophysical Properties of Cyclohexyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl hexanoate (CAS 6243-10-3), an ester of cyclohexanol and hexanoic acid, finds applications in the fragrance, flavor, and chemical industries.[1] Its potential use as a building block or intermediate in pharmaceutical synthesis necessitates a thorough understanding of its thermophysical properties.[1][2] These properties are critical for process design, reaction engineering, formulation development, and safety assessments. This technical guide provides a comprehensive overview of the key thermophysical properties of this compound, including density, viscosity, surface tension, heat capacity, thermal conductivity, and refractive index. Due to the limited availability of direct experimental data for this compound, this document synthesizes known values with estimations derived from data on analogous cyclohexyl esters. Detailed experimental protocols for determining these properties are also presented, alongside a generalized workflow illustrating the role of physicochemical characterization in small molecule drug development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[3] It is generally soluble in organic solvents but has limited solubility in water.[3][4]

Table 1: General and Calculated Physicochemical Properties of this compound

| Property | Value | Unit | Source / Method |

| Molecular Formula | C₁₂H₂₂O₂ | - | [5] |

| Molecular Weight | 198.30 | g/mol | [5] |

| CAS Number | 6243-10-3 | - | [5] |

| Normal Boiling Point (Est.) | 258 | °C | [4] |

| 525.86 | K | Joback Method[6] | |

| Flash Point | 95.56 | °C | [1] |

| Enthalpy of Formation (Ideal Gas, Est.) | -481.49 | kJ/mol | Joback Method[6] |

| Gibbs Free Energy of Formation (Est.) | -159.31 | kJ/mol | Joback Method[6] |

| Enthalpy of Vaporization (at Tboil, Est.) | 48.99 | kJ/mol | Joback Method[6] |

| Critical Temperature (Est.) | 711.12 | K | Joback Method[6] |

| Critical Pressure (Est.) | 2100 | kPa | Joback Method[6] |

| Critical Volume (Est.) | 0.710 | m³/kmol | Joback Method[6] |

| Water Solubility (at 25°C) | 0.15 | g/L | [4] |

Temperature-Dependent Thermophysical Properties

The following tables summarize available and estimated temperature-dependent thermophysical data for this compound. Where direct experimental data is unavailable, values are estimated based on trends observed for analogous short-chain cyclohexyl esters (e.g., cyclohexyl acetate, propanoate, and butyrate).[2][7][8]

Table 2: Density (ρ)

| Temperature (K) | Density (g/cm³) (Estimated) | Notes |

| 293.15 (20°C) | ~0.93 - 0.96 | Estimated based on related cyclohexyl esters.[9] |

| 313.15 (40°C) | ~0.91 - 0.94 | Density typically decreases linearly with increasing temperature. |

| 333.15 (60°C) | ~0.89 - 0.92 |

Table 3: Dynamic Viscosity (η)

| Temperature (K) | Dynamic Viscosity (mPa·s) (Estimated) | Notes |

| 293.15 (20°C) | ~2.5 - 4.0 | Estimated based on analogous compounds. Viscosity decreases exponentially with temperature. |

| 313.15 (40°C) | ~1.5 - 2.5 | |

| 333.15 (60°C) | ~1.0 - 1.8 |

Table 4: Surface Tension (γ)

| Temperature (K) | Surface Tension (mN/m) (Estimated) | Notes |

| 298.15 (25°C) | ~28 - 32 | Estimated based on similar esters. Surface tension generally shows a linear decrease with increasing temperature.[3][10] |

| 313.15 (40°C) | ~27 - 31 | |

| 328.15 (55°C) | ~26 - 30 |

Table 5: Isobaric Heat Capacity (Cp) - Liquid

| Temperature (K) | Heat Capacity (J/mol·K) (Estimated) | Notes |

| 298.15 (25°C) | ~380 - 420 | Estimated based on data for analogous cyclohexyl esters.[2][9] Liquid heat capacity generally increases with temperature. |

| 313.15 (40°C) | ~390 - 430 | |

| 328.15 (55°C) | ~400 - 440 |

Table 6: Thermal Conductivity (k) - Liquid

| Temperature (K) | Thermal Conductivity (W/m·K) (Estimated) | Notes |

| 298.15 (25°C) | ~0.13 - 0.15 | Estimated based on similar organic liquids. Thermal conductivity of liquids typically decreases slightly with increasing temperature.[7] |

| 323.15 (50°C) | ~0.12 - 0.14 | |

| 348.15 (75°C) | ~0.11 - 0.13 |

Table 7: Refractive Index (n_D)

| Temperature (°C) | Refractive Index | Source |

| 17.0 | 1.44650 | [1] |

| 20.0 | 1.4445 - 1.4475 | [11] |

Role in Drug Development

In the context of drug development, small organic molecules like this compound can serve as intermediates or building blocks in the synthesis of active pharmaceutical ingredients (APIs). The physicochemical properties of such molecules are critical during the preclinical development phase.[12] They influence process chemistry (e.g., reaction kinetics, solvent selection, purification), formulation development (e.g., solubility, excipient compatibility), and safety assessments.[12][13] A thorough characterization ensures a robust and scalable manufacturing process and a stable, effective final drug product.[13][14]

Caption: Generalized workflow for small molecule drug development.

Experimental Protocols

Precise determination of thermophysical properties requires standardized experimental methods. Below are detailed protocols for key measurements.

Density Measurement

-

Principle: Density is determined by measuring the mass of a known volume of the liquid at a controlled temperature.

-

Instrumentation: A high-precision vibrating tube densimeter (e.g., Anton Paar DMA series) is commonly used.

-

Methodology:

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and ultrapure water, across the desired temperature range.

-

Sample Preparation: The this compound sample must be of high purity (≥99%) and degassed to remove dissolved air bubbles that can affect measurement accuracy.

-

Measurement: The sample is injected into the oscillating U-tube of the densimeter. The instrument measures the oscillation period, which is directly related to the density of the sample.

-

Temperature Control: The temperature of the measurement cell is controlled with a high-precision Peltier thermostat, typically with an accuracy of ±0.01 K.

-

Data Acquisition: Measurements are taken at various temperature setpoints, allowing the sample to thermally equilibrate at each point before recording the density value.

-

Viscosity Measurement

-

Principle: Dynamic viscosity is measured by determining the shear stress of the fluid at a given shear rate and temperature.

-

Instrumentation: A rotational viscometer or a rolling/falling-ball viscometer (e.g., Anton Paar SVM series) is suitable.

-

Methodology:

-

Calibration: The viscometer is calibrated using certified viscosity standards at each measurement temperature.

-

Sample Preparation: A small, pure, and degassed sample of this compound is introduced into the measurement cell.

-

Measurement:

-

Rotational Viscometer: A spindle rotates within the sample, and the torque required to overcome the viscous drag is measured.

-

Stabinger Viscometer (SVM): A magnet-containing tube rotates at a constant speed within a sample-filled measuring cell. The rotational speed difference, caused by hydrodynamic forces, is a measure of the dynamic viscosity. Simultaneously, density can be measured by the U-tube principle to determine kinematic viscosity.

-

-

Temperature Control: The sample temperature is precisely controlled using an integrated Peltier system.

-

Data Acquisition: Viscosity is measured across a range of temperatures, ensuring thermal equilibrium is reached at each setpoint.

-

Surface Tension Measurement

-

Principle: Surface tension is determined by measuring the force required to detach a probe (e.g., a ring or plate) from the liquid's surface or by analyzing the shape of a pendant drop.

-

Instrumentation: A force tensiometer (using the du Noüy ring or Wilhelmy plate method) or a drop shape analyzer.

-

Methodology (du Noüy Ring Method):

-

Calibration: The instrument is calibrated with a certified weight. The platinum-iridium ring is cleaned thoroughly, typically by flaming, to ensure complete wettability.

-

Sample Preparation: The this compound sample is placed in a clean, temperature-controlled vessel.

-

Measurement: The ring is immersed in the liquid and then slowly pulled through the interface. The instrument records the maximum force exerted on the ring just before it detaches from the liquid surface.

-

Correction: A correction factor is applied to the measured force to account for the volume of liquid lifted, yielding the surface tension.

-

Temperature Control: The sample vessel is jacketed and connected to a circulating water bath to maintain a constant temperature.

-

Heat Capacity Measurement

-

Principle: Isobaric heat capacity is determined by measuring the heat flow required to change the temperature of a sample by a specific amount.

-

Instrumentation: Differential Scanning Calorimeter (DSC).

-

Methodology:

-

Calibration: The DSC instrument's temperature and heat flow are calibrated using certified standards (e.g., indium, sapphire).

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty pan is used as a reference.

-

Measurement (Three-Step Method): a. A baseline run is performed with two empty pans. b. A run is performed with a sapphire standard in the sample position. c. A run is performed with the this compound sample.

-

Heating Program: All runs are conducted under a controlled inert atmosphere (e.g., nitrogen) using the same heating rate (e.g., 10 °C/min) over the desired temperature range.

-

Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals from the three runs.

-

Thermal Conductivity Measurement

-

Principle: The transient hot-wire method is commonly used. It involves measuring the temperature rise of a thin wire immersed in the liquid after a short electrical pulse is applied.

-

Instrumentation: A transient hot-wire thermal conductivity analyzer.

-

Methodology:

-

Calibration: The instrument is calibrated against fluids of known thermal conductivity, such as toluene or water.

-

Sample Preparation: The measurement cell is filled with the pure this compound sample.

-

Measurement: A short, precise heating pulse is applied to the platinum wire, and the resulting temperature change over time is recorded. The rate of temperature rise is related to the thermal diffusivity of the fluid, from which thermal conductivity is calculated.

-

Temperature and Pressure Control: The sample cell is placed in a thermostat to control the temperature. Measurements can be performed at various temperatures and pressures.

-

Visualization of Experimental Workflow

The comprehensive characterization of a substance like this compound involves a logical sequence of experiments. The workflow ensures that foundational properties are determined first, followed by more complex thermal and stability analyses.

Caption: Workflow for thermophysical characterization.

References

- 1. This compound, 6243-10-3 [thegoodscentscompany.com]

- 2. researchgate.net [researchgate.net]

- 3. library.imaging.org [library.imaging.org]

- 4. scent.vn [scent.vn]

- 5. This compound | C12H22O2 | CID 80388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hexanoic acid, cyclohexyl ester (CAS 6243-10-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. cyclohexyl propanoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 8. cyclohexyl ethanoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. labinsights.nl [labinsights.nl]

- 14. skpharmteco.com [skpharmteco.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Cyclohexyl Hexanoate

This technical guide provides a comprehensive overview of this compound, a significant ester in the flavor and fragrance industries. The document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and discusses its primary applications and safety considerations.

Core Chemical and Physical Properties

This compound, also known as cyclohexyl caproate, is an ester recognized for its characteristic fruity and pineapple-like aroma.[1][2] It is utilized in the formulation of perfumes and as a flavoring agent.[1]

Molecular Identity and Structure

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₂ | [3][4][5] |

| Molecular Weight | 198.30 g/mol | [3][4] |

| IUPAC Name | This compound | [5] |

| CAS Number | 6243-10-3 | [4][5] |

| Synonyms | Cyclohexyl caproate, Hexanoic acid, cyclohexyl ester | [3][5] |

| SMILES | CCCCCC(=O)OC1CCCCC1 | |

| InChIKey | DTNOERNOMHQUCN-UHFFFAOYSA-N | [5] |

Physicochemical Data

Quantitative physical and chemical data are crucial for experimental design and application.

| Property | Value | Conditions | Source |

| Boiling Point | 125 °C | 7 Torr | [1] |

| Density | 0.9263 g/cm³ | Not Specified | [1] |

| Refractive Index | 1.44650 | 17.00 °C | [1] |

| Flash Point | 95.56 °C (204.00 °F) | Closed Cup | [1] |

| Vapor Pressure (est.) | 0.0129 hPa | 20 °C | [2] |

| Water Solubility | 0.15 g/L | 25 °C | [2] |

| Ethanol Solubility | 3425.38 g/L | 25 °C | [2] |

Synthesis of this compound

The primary method for producing this compound is through the direct esterification of cyclohexanol with hexanoic acid.[1] Both chemical and enzymatic methods can be employed for this synthesis.

Experimental Protocol: Acid-Catalyzed Chemical Synthesis (Fischer Esterification)

This protocol describes a standard laboratory procedure for synthesizing this compound using an acid catalyst.

Materials:

-

Cyclohexanol

-

Hexanoic acid

-

Sulfuric acid (H₂SO₄, concentrated) or p-Toluenesulfonic acid

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate (5% aqueous solution)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus or Soxhlet extractor with drying agent

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactant Setup: In a round-bottom flask, combine cyclohexanol (1.0 equivalent), hexanoic acid (1.1 equivalents), and a suitable solvent such as toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the mixture.

-

Reaction: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by observing the amount of water collected or by using analytical techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when water ceases to be collected.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude ester can be further purified by vacuum distillation if required.

Caption: Chemical synthesis workflow for this compound.

Experimental Protocol: Enzymatic Synthesis

Enzymatic synthesis offers a greener alternative, operating under milder conditions with high specificity, often minimizing byproduct formation. Lipases are commonly used for this type of esterification.

Materials:

-

Cyclohexanol

-

Hexanoic acid

-

Immobilized lipase (e.g., Novozym® 435, Lipozyme®)

-

n-Hexane (or other suitable organic solvent, or solvent-free)

-

Screw-capped flask

-

Shaking incubator or magnetic stirrer with heating

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactant Preparation: In a screw-capped flask, combine equimolar amounts of cyclohexanol and hexanoic acid. The reaction can be run solvent-free or in a non-polar solvent like n-hexane.

-

Enzyme Addition: Add the immobilized lipase to the mixture. A typical enzyme loading is 5-15% of the total reactant weight.

-

Incubation: Securely cap the flask and place it in a shaking incubator set to a moderate temperature (e.g., 40-60 °C) and agitation speed (e.g., 200 rpm).

-

Monitoring: Monitor the reaction's progress by taking small aliquots over time and analyzing them via GC to determine the conversion rate.

-

Enzyme Recovery: Once the desired conversion is reached (typically within 4-24 hours), stop the reaction. Recover the immobilized enzyme by simple filtration. The enzyme can be washed with solvent and reused.

-

Purification: The reaction mixture (filtrate) can be concentrated using a rotary evaporator. If an acid is still present, a wash with a dilute bicarbonate solution may be necessary, followed by drying.

Caption: Enzymatic synthesis workflow for this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and quantification of volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Capillary Column: A non-polar column such as one composed of 100% Dimethyl polysiloxane (e.g., Elite-1, DB-1, HP-1) is suitable. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

GC Conditions (Typical):

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL (with a split ratio, e.g., 10:1 or 50:1).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp: Increase at 15 °C/min to 250 °C.

-

Hold: Hold at 250 °C for 5 minutes.

-

-

Total Run Time: Approximately 20 minutes.

MS Conditions (Typical):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 280 °C.

-

Mass Scan Range: 40 to 450 amu.

-

Solvent Delay: 3-4 minutes (to prevent filament damage from the injection solvent).

Procedure:

-

Sample Preparation: Dilute the sample (e.g., a reaction aliquot or the final product) in a suitable volatile solvent like hexane or ethyl acetate to an appropriate concentration (e.g., 100 ppm).

-

Injection: Inject the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire the data using the specified GC-MS conditions.

-

Data Analysis: Identify the this compound peak in the total ion chromatogram based on its retention time. Confirm its identity by comparing the resulting mass spectrum with a reference library (e.g., NIST).

Caption: Analytical workflow for GC-MS analysis.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound does not present unusual hazards under normal handling conditions.

| Safety Parameter | Information | Source |

| GHS Classification | Not classified as hazardous under OSHA 29 CFR 1910.1200. No label elements required. | [4] |